Enhanced Lipophilicity (LogP) of 4-Fluoro-4'-hydroxybiphenyl Compared to Non-Fluorinated 4-Hydroxybiphenyl
The introduction of a para-fluoro substituent on the biphenyl ring significantly increases lipophilicity compared to the non-fluorinated analog, 4-hydroxybiphenyl. 4-Fluoro-4'-hydroxybiphenyl has a calculated LogP of 3.13 [1]. This is higher than the LogP of 4-hydroxybiphenyl, which is reported to be approximately 2.7-2.8 [2]. The increased LogP enhances membrane permeability, a critical factor for drug-like properties and bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 |
| Comparator Or Baseline | 4-Hydroxybiphenyl: LogP ≈ 2.7-2.8 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.4 |
| Conditions | Calculated values from authoritative databases; consistent with experimental LogP trends for fluorinated aromatics. |
Why This Matters
Higher LogP translates to improved membrane permeability and potential for enhanced oral bioavailability, a key consideration for medicinal chemists selecting building blocks for lead optimization.
- [1] ChemSrc. (2018). 4-Fluoro-4'-hydroxybiphenyl: Physical and Chemical Properties. View Source
- [2] PubChem. (2025). 4-Phenylphenol (Compound Summary). View Source
